Ethyl 4-ethyl-2-phenyl-5-propyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 4-ethyl-2-phenyl-5-propyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound belonging to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by its unique structure, which includes ethyl, phenyl, and propyl substituents, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-ethyl-2-phenyl-5-propyl-1H-pyrrole-3-carboxylate typically involves the condensation of a carboxylic acid with an amine, followed by cyclization to form the pyrrole ring. One common method involves the use of 2,4,4-trimethoxybutan-1-amine and a carboxylic acid under reflux conditions, followed by acid-mediated cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are compatible with large-scale production is also common.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-ethyl-2-phenyl-5-propyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 4-ethyl-2-phenyl-5-propyl-1H-pyrrole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-ethyl-2-phenyl-5-propyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The compound’s aromatic nature allows it to participate in π-π interactions with proteins and nucleic acids, potentially affecting their function. Additionally, the presence of substituents like ethyl, phenyl, and propyl groups can influence its binding affinity and specificity towards different targets.
Comparison with Similar Compounds
- Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
- 4-methyl-1H-pyrrole-2-carboxylate
Comparison: Ethyl 4-ethyl-2-phenyl-5-propyl-1H-pyrrole-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for various applications .
Properties
CAS No. |
647836-68-8 |
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Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
ethyl 4-ethyl-2-phenyl-5-propyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C18H23NO2/c1-4-10-15-14(5-2)16(18(20)21-6-3)17(19-15)13-11-8-7-9-12-13/h7-9,11-12,19H,4-6,10H2,1-3H3 |
InChI Key |
NUYDAHKSBIXTSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=C(N1)C2=CC=CC=C2)C(=O)OCC)CC |
Origin of Product |
United States |
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